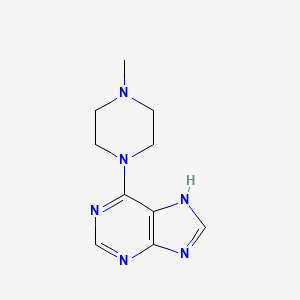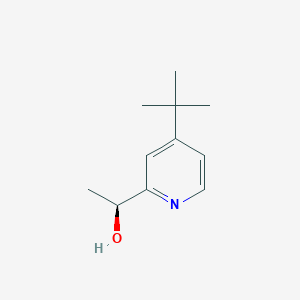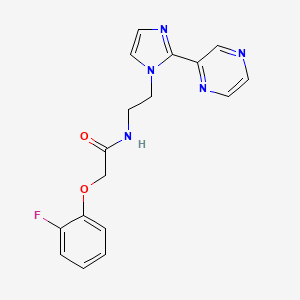
N-(5-ベンジル-1,3-チアゾール-2-イル)-2-フェニルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group attached to the thiazole ring and a phenylacetamide moiety. It has garnered interest in various fields of research due to its potential biological activities and applications.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated possible antineoplastic (anti-cancer) activity, making it a candidate for drug development.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
作用機序
Target of Action
The primary target of N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide is certain tumor cell lines . This compound has been found to exhibit cytotoxic activity towards these cells .
Mode of Action
The mode of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide involves its interaction with these tumor cells. The compound is believed to interact with the cells in a way that results in their death, thereby exhibiting its cytotoxic activity .
Biochemical Pathways
The exact biochemical pathways affected by N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide It is known that the compound’s cytotoxic activity results in the death of certain tumor cells . The downstream effects of this activity likely involve the disruption of the tumor’s growth and proliferation.
Result of Action
The result of the action of N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide is the death of certain tumor cells . This leads to a decrease in the growth and proliferation of the tumor.
生化学分析
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the thiazole derivative .
Cellular Effects
N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide has been shown to have differential toxicity towards targeted tumor cell lines . It influences cell function by inducing DNA damage and fragmentation in treated cells . The compound does not bind to plasmid DNA and does not intercalate into DNA molecules .
Molecular Mechanism
It is known to induce single-strand breaks in DNA and its fragmentation in treated cells . This suggests that the compound may exert its effects at the molecular level through interactions with DNA .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Formation of the Phenylacetamide Moiety: The phenylacetamide group can be introduced by reacting the thiazole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the thiazole ring or the amide group, potentially leading to the formation of thiazolidine or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl or phenylacetamide positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are typically used.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Thiazolidine, amine derivatives.
Substitution: Various substituted thiazole or phenylacetamide derivatives.
類似化合物との比較
N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide can be compared with other thiazole derivatives such as:
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide: This compound has a chloro group instead of a phenyl group, which may alter its reactivity and biological activity.
1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol: This compound contains an azo group and a naphthalene moiety, giving it different chemical and physical properties.
特性
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-17(12-15-9-5-2-6-10-15)20-18-19-13-16(22-18)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDXOJOKTHRKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2555639.png)




![1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2555648.png)
![2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2555650.png)
![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2555651.png)
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2555653.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2555657.png)

